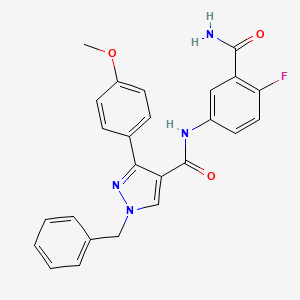![molecular formula C14H20N2O3 B7513989 2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7513989.png)
2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. AZD-8055 has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione inhibits mTOR by binding to the ATP-binding site of the kinase domain. This blocks the phosphorylation of downstream targets of mTOR, such as p70S6K and 4E-BP1, which are involved in protein synthesis and cell growth. By inhibiting mTOR signaling, 2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been shown to have other biochemical and physiological effects. It has been shown to improve glucose metabolism in obese mice by inhibiting mTORC1 signaling in the liver. 2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has also been shown to reduce inflammation in a mouse model of acute lung injury by inhibiting mTORC1 signaling in macrophages.
実験室実験の利点と制限
One advantage of 2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is its selectivity for mTOR, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of 2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is its poor solubility, which can make it difficult to formulate for in vivo studies.
将来の方向性
There are several future directions for the development of 2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione. One area of interest is its potential use in combination with other anticancer agents, such as chemotherapy or immune checkpoint inhibitors. Another area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, there is ongoing research into the development of more potent and selective mTOR inhibitors, which could improve the efficacy and safety of this class of drugs.
In conclusion, 2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a promising mTOR inhibitor that has shown potential as an anticancer agent and in the treatment of metabolic disorders. Its selectivity and pharmacokinetic properties make it an attractive candidate for further development. Ongoing research into the mechanism of action and future directions for its development will provide valuable insights into the potential clinical applications of this compound.
合成法
2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitrobenzoic acid with 3-aminopropylazetidine-1-carboxylic acid, followed by reduction and cyclization. The final product is obtained as a white solid with a purity of more than 99%.
科学的研究の応用
2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking mTOR signaling, which is often dysregulated in cancer cells. 2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-[3-(azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-12(15-7-3-8-15)6-9-16-13(18)10-4-1-2-5-11(10)14(16)19/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTFYTMAXIBHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Azetidin-1-yl)-3-oxopropyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopentyl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7513910.png)





![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)




![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
